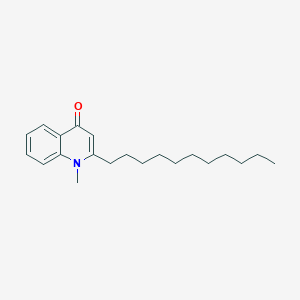

1-methyl-2-undecyl-4(1H)-quinolone

Beschreibung

a PiT-1 phosphate cotransporter inhibitor; also inhibits type B monoamine oxidase; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-undecylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIHBZFNMQLPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415762 | |

| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59443-02-6 | |

| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 1-methyl-2-undecyl-4(1H)-quinolone: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including detailed experimental protocols and comprehensive physicochemical properties, for 1-methyl-2-undecyl-4(1H)-quinolone is limited. This guide provides the available specific information and supplements it with data from the broader class of N-alkyl-2-alkyl-4(1H)-quinolones to offer a comprehensive overview.

Introduction

This compound is a quinolone alkaloid, a class of compounds known for a wide range of biological activities. While research on this specific molecule is not extensive, its structural features—a quinolone core with N-methylation and a long alkyl chain at the C-2 position—place it within a family of compounds with significant pharmacological interest, including antimicrobial and enzyme-inhibiting properties. This technical guide synthesizes the known information about this compound and provides context from related compounds to illuminate its potential structure-activity relationships and therapeutic applications.

Chemical Structure and Properties

The fundamental structure of this compound consists of a quinolin-4-one core. It is characterized by a methyl group attached to the nitrogen at position 1 and an undecyl (11-carbon) chain at position 2.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 1-methyl-2-nonyl-4(1H)-quinolone | 2-undecyl-4(1H)-quinolone |

| IUPAC Name | 1-methyl-2-undecylquinolin-4-one[1] | 1-methyl-2-nonylquinolin-4-one | 2-undecyl-1H-quinolin-4-one[2] |

| Synonyms | 1-Methyl-2-undecylquinolin-4(1H)-one | 1-Methyl-2-nonylquinolin-4-one | 2-undecyl-4-quinolinol |

| CAS Number | 59443-02-6[3] | 68353-24-2 | 56183-46-1 |

| Molecular Formula | C21H31NO[3] | C19H27NO | C20H29NO[2] |

| Molecular Weight | 313.48 g/mol [3] | 285.4 g/mol [4] | 299.4 g/mol [2] |

| Physical Description | Data not available | Solid[4] | Solid[2] |

| Melting Point | Data not available | 71 - 75 °C[4] | 130 - 132 °C[2] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Low water solubility is expected. Can be formulated in PEG400, 0.2% Carboxymethyl cellulose, or a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose for in vivo studies.[5] | Data not available | Data not available |

Synthesis

Generalized Experimental Protocol: Conrad-Limpach Reaction

This protocol is a generalized procedure for the synthesis of 2-alkyl-4(1H)-quinolones and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the β-keto ester

-

React the appropriate acid chloride (in this case, lauroyl chloride) with Meldrum's acid in the presence of pyridine.

-

Perform alcoholysis of the resulting product under reflux conditions to yield the corresponding β-keto ester.

Step 2: Condensation and Cyclization

-

Conduct an acid-catalyzed condensation of the β-keto ester with N-methylaniline. This reaction forms the enamine tautomer of the Schiff base.

-

Heat the resulting intermediate to induce the Conrad-Limpach cyclization, which forms the quinolone ring.

-

The final product, this compound, can be purified by precipitation with a non-polar solvent such as diethyl ether or n-hexane.[3]

Caption: Generalized workflow for the synthesis of this compound via the Conrad-Limpach reaction.

Biological Activities and Signaling Pathways

Monoamine Oxidase B (MAO-B) Inhibition

The most specific biological activity reported for this compound is its function as a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[5]

Table 2: Inhibitory Activity of this compound against MAO-B

| Parameter | Value |

| IC50 | 15.3 µM[5] |

| Ki | 9.91 µM[5] |

| MAO-A Inhibition | No inhibitory effect reported[5] |

MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease. The irreversible nature of the inhibition by this compound suggests a covalent modification of the enzyme.

Caption: Mechanism of MAO-B inhibition by this compound, leading to reduced dopamine metabolism.

Potential Antimicrobial Activity

The broader class of 2-alkyl-4(1H)-quinolones is well-documented for its antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria.[7][8][9] The length of the alkyl chain at the C-2 position is a critical determinant of this activity. While specific data for the undecyl derivative is scarce, studies on related compounds suggest that an aliphatic chain of 12-14 carbons at the C-2 position is optimal for anti-mycobacterial activity.[1]

The mechanism of action for the antimicrobial effects of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10][11]

Conclusion

This compound is a sparsely studied compound with demonstrated potent and selective inhibitory activity against MAO-B. This suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases like Parkinson's. Its structural similarity to other 2-alkyl-4(1H)-quinolones also implies a potential for antimicrobial activity, although this has yet to be experimentally verified for this specific molecule. Further research is warranted to fully characterize its physicochemical properties, elucidate its mechanism of action in MAO-B inhibition, and explore its potential as an antimicrobial agent. The development of a robust and scalable synthesis protocol will be a crucial first step in enabling these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Undecyl-4(1H)-quinolone | C20H29NO | CID 10063343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. 1-Methyl-2-nonyl-4(1H)-quinolone | C19H27NO | CID 13967189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Monoamine Oxidase | 59443-02-6 | Invivochem [invivochem.com]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of quinolones against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Anti-Mycobacterial Activity of Quinolones. Triazoloquinolones a N...: Ingenta Connect [ingentaconnect.com]

biological role of 1-methyl-2-undecyl-4(1H)-quinolone

An In-depth Technical Guide on the Biological Role of 1-methyl-2-undecyl-4(1H)-quinolone and its Analogs

Introduction

The 2-alkyl-4(1H)-quinolones (AQs) are a significant class of secondary metabolites produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] These molecules are crucial for bacterial communication and virulence. This guide provides a comprehensive overview of the biological roles of AQs, with a particular focus on extrapolating the potential functions of the synthetic derivative, this compound. Due to the limited direct research on this specific compound, this document leverages the extensive knowledge of naturally occurring AQs, such as 2-heptyl-4(1H)-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS), to infer its likely activities. This approach is supported by studies on synthetic AQs with varied alkyl chain lengths and substitutions.[1][3]

Core Biological Roles of 2-Alkyl-4(1H)-Quinolones

The biological activities of AQs are multifaceted, influencing a range of cellular processes critical for bacterial survival, pathogenesis, and interaction with the environment.

Quorum Sensing in Pseudomonas aeruginosa

AQs are key signaling molecules in the pqs quorum sensing (QS) system of P. aeruginosa. This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner.[1] HHQ serves as a precursor to PQS and can also act as a signaling molecule itself.[4] These molecules bind to the transcriptional regulator PqsR (also known as MvfR), leading to the activation of genes involved in virulence and biofilm formation.[5]

Regulation of Virulence Factors

The activation of PqsR by AQs triggers the expression of a suite of virulence factors that contribute to the pathogenicity of P. aeruginosa. These include:

-

Pyocyanin: A blue-green phenazine pigment with redox-active properties that can generate reactive oxygen species, causing damage to host cells.[6]

-

Elastase: A protease that degrades host tissues, including elastin, collagen, and immunoglobulins.[4]

-

Rhamnolipids: Biosurfactants that play a role in biofilm formation and motility.[4]

-

Siderophores: Molecules like pyoverdine that are essential for scavenging iron from the host environment.[4]

Biofilm Formation and Maturation

AQs are integral to the development and maturation of P. aeruginosa biofilms, which are structured communities of bacteria encased in a self-produced matrix. Biofilms provide protection against antibiotics and host immune responses.[7] PQS, in particular, has been shown to be crucial for the structural integrity of biofilms.

Iron Acquisition

PQS has a dual function as a signaling molecule and an iron-chelating agent. It can bind to ferric iron (Fe³⁺) and facilitate its uptake by the bacterial cell, a process vital for survival in the iron-limited environment of a host.[7]

Immunomodulation

AQs can modulate the host immune response. For instance, HHQ and PQS have been shown to suppress the innate immune response by down-regulating the NF-κB pathway.[8] This allows the bacteria to evade host defenses and establish a persistent infection.

Antimicrobial Activity

Certain AQs exhibit antimicrobial properties against other microorganisms, particularly Gram-positive bacteria like Staphylococcus aureus.[9] This provides P. aeruginosa with a competitive advantage in polymicrobial environments. The N-oxides of some AQs are particularly noted for this activity.[9]

The PQS Signaling Pathway

The pqs quorum sensing system is a complex regulatory network. The expression of the pqsR gene is controlled by the las QS system. PqsR, in turn, binds HHQ or PQS, leading to the activation of the pqsABCDE operon, which is responsible for AQ biosynthesis. This creates a positive feedback loop. The final gene in this operon, pqsE, encodes an enzyme that has a regulatory role independent of AQ synthesis, influencing the expression of other virulence genes.

Biosynthesis of 2-Alkyl-4(1H)-Quinolones

The biosynthesis of AQs begins with anthranilic acid, which is converted through a series of enzymatic steps encoded by the pqsABCDE operon. PqsA activates anthranilate, and PqsD catalyzes its condensation with a β-keto fatty acid. PqsB and PqsC are also involved in this condensation. The resulting HHQ can then be hydroxylated by the monooxygenase PqsH to form PQS.

Quantitative Data on AQ Activity

The biological activity of AQs can be quantified to understand their potency and efficacy in various roles.

| Compound | Assay | Target/Organism | Activity Metric (IC₅₀/EC₅₀) | Reference |

| PQS | PqsR activation | E. coli reporter | EC₅₀ ≈ 7.5 nM | [6] |

| HHQ | PqsR activation | E. coli reporter | Less potent than PQS | [10] |

| 2-nonyl-4-quinolone N-oxide (N9) | Cytotoxicity | HeLa S3 cells | IC₅₀ < 2 µg/mL | [9] |

| 2-(non-2-enyl)-3-methyl-4-quinolone | Cytotoxicity | HeLa S3 cells | IC₅₀ = 0.59 µg/mL | [9] |

| 2-undecen-1'-yl-4-quinolone | Cytotoxicity | KB cell line | Weakly cytotoxic | [9] |

| 1-methyl-PQS | Quorum Sensing Activity | P. aeruginosa | Comparable to PQS | [3] |

| 4-O-methyl-PQS | Quorum Sensing Activity | P. aeruginosa | Comparable to PQS | [3] |

Table 1: Quantitative biological activities of various 2-alkyl-4(1H)-quinolones.

| Condition | Compound | Concentration (µg/mL) | Reference |

| P. aeruginosa culture (72h) | Pyocyanin | ~11.44 | [11] |

| P. aeruginosa clinical isolate (high producer) | Pyocyanin | > 10 | [12] |

Table 2: Production levels of AQ-regulated virulence factors.

Detailed Experimental Protocols

Quantification of Pyocyanin Production

This protocol describes the extraction and quantification of pyocyanin from a P. aeruginosa liquid culture.

-

Culture Growth: Inoculate P. aeruginosa in a suitable medium (e.g., King's B broth) and incubate for 24-72 hours at 37°C with shaking.[11]

-

Cell Removal: Centrifuge the culture at 8,000 rpm to pellet the bacterial cells.[12]

-

Extraction: Transfer the supernatant to a new tube and add chloroform at a 1:3 ratio (chloroform:supernatant). Vortex to mix.[12]

-

Phase Separation: Centrifuge to separate the aqueous and chloroform phases. The pyocyanin will be in the blue-colored chloroform layer.

-

Acidification: Transfer the chloroform layer to a new tube and add 0.2 N HCl. The pyocyanin will move to the acidic aqueous layer, which will turn pink.[12]

-

Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration can be calculated using the formula: Concentration (µg/mL) = OD₅₂₀ × 17.072.[12]

References

- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imquestbio.com [imquestbio.com]

- 8. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of new quorum sensing autoinducer binding partners in Pseudomonas aeruginosa using photoaffinity probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01270E [pubs.rsc.org]

- 11. ijarbs.com [ijarbs.com]

- 12. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Alkyl-4(1H)-quinolones in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). Central to this network is the production and perception of 2-alkyl-4(1H)-quinolones (AQs), a class of signaling molecules that regulate a wide array of virulence factors. This technical guide provides an in-depth exploration of the AQ-mediated QS system, with a particular focus on the structure-function relationships of these signaling molecules. While much of the research has centered on prevalent AQs such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), this guide also delves into the implications of structural modifications, such as the N-methylation and extended alkyl chains seen in molecules like the synthetic compound 1-methyl-2-undecyl-4(1H)-quinolone, on the modulation of this critical signaling pathway. We present a comprehensive overview of the biosynthesis of AQs, the intricate regulatory network they are a part of, and their role in pathogenicity. Furthermore, this guide offers detailed experimental protocols for the quantification of AQs and associated virulence factors, alongside a discussion of the structure-activity relationships that govern their interaction with the transcriptional regulator PqsR. This document aims to serve as a valuable resource for researchers and drug development professionals seeking to understand and target this key virulence mechanism of P. aeruginosa.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa employs a complex and hierarchical quorum sensing (QS) network to coordinate gene expression in a cell-density-dependent manner. This intricate system relies on the production and detection of small signaling molecules, allowing the bacterial population to collectively control the expression of genes involved in virulence, biofilm formation, and antibiotic resistance.[1] The P. aeruginosa QS network is primarily composed of three interconnected systems: the las, rhl, and pqs systems.[1][2][3][4]

The las and rhl systems utilize N-acylhomoserine lactones (AHLs) as signaling molecules, with LasR and RhlR acting as their cognate transcriptional regulators, respectively. The pqs system, which is the focus of this guide, employs 2-alkyl-4(1H)-quinolones (AQs) as its signaling molecules.[1][2][3][4] The central receptor and transcriptional regulator of the pqs system is PqsR (also known as MvfR).[2][5][6] The interplay between these three systems forms a complex regulatory cascade that fine-tunes the expression of a vast arsenal of virulence factors.[2][3][4]

The 2-Alkyl-4(1H)-quinolone (AQ) Signaling System

The pqs system is integral to the virulence of P. aeruginosa, regulating the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, and playing a role in biofilm formation.[7][8] The signaling molecules of this system are a family of 2-alkyl-4(1H)-quinolones, with the most studied being 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[2][5]

Biosynthesis of 2-Alkyl-4(1H)-quinolones

The biosynthesis of AQs is primarily governed by the pqsABCDE operon.[6][7] The process begins with the conversion of anthranilate to anthraniloyl-CoA by the enzyme PqsA. Subsequently, PqsD, PqsB, and PqsC are involved in the condensation of anthraniloyl-CoA with a β-keto fatty acid, leading to the formation of HHQ and other AQs with varying alkyl chain lengths.[7] The final step in the biosynthesis of PQS is the hydroxylation of HHQ at the 3-position, a reaction catalyzed by the monooxygenase PqsH.[7]

The Transcriptional Regulator PqsR

PqsR is a LysR-type transcriptional regulator (LTTR) that functions as the primary receptor for AQs.[5][9][10] It possesses a C-terminal ligand-binding domain (LBD) and an N-terminal helix-turn-helix (HTH) DNA-binding domain.[5][10] The binding of an AQ agonist, such as HHQ or PQS, to the LBD of PqsR is thought to induce a conformational change that promotes the binding of the HTH domain to the promoter region of the pqsABCDE operon, thereby autoinducing AQ biosynthesis.[5][6] The PqsR LBD is characterized by a large, hydrophobic ligand-binding pocket that accommodates the alkyl chain of the AQ molecule.[5]

The Role of this compound: A Structural Perspective

While this compound has not been identified as a natural product of P. aeruginosa, its structure provides a valuable opportunity to explore the structure-activity relationships of PqsR ligands. The P. aeruginosa metabolome does, however, contain 2-undecyl-4-quinolone, indicating that the undecyl side chain is a naturally occurring feature. The key differences in the user-specified molecule are the presence of a methyl group at the N1 position and the undecyl (C11) alkyl chain at the C2 position.

Studies on synthetic methylated derivatives of known AQs have shown that N-methylation of PQS does not abolish its activity as a PqsR agonist.[11][12] This suggests that the N-H group is not essential for agonist activity and that an N-methylated compound could still potentially bind to and activate PqsR. The length of the alkyl chain at the C2 position is also a critical determinant of PqsR activation. While C7 (heptyl) and C9 (nonyl) chains are associated with high agonist activity, AQs with C11 (undecyl) alkyl chains have been shown to exhibit weaker activity.[5] Therefore, it can be hypothesized that this compound might act as a weak agonist or potentially an antagonist of PqsR. Further empirical testing would be required to determine its precise biological activity.

The Hierarchical Control of the pqs System

The pqs system is intricately integrated into the broader P. aeruginosa QS network, being regulated by both the las and rhl systems.[7] The las system, through its transcriptional regulator LasR, positively regulates the expression of pqsR and the pqsABCDE operon.[6][7] Conversely, the rhl system, via its regulator RhlR, has been shown to repress pqsR and pqsA transcription.[6][7] This hierarchical control ensures that the production of AQs is tightly regulated and coordinated with the other QS systems.

Regulation of Virulence by the pqs System

The activation of PqsR by AQs leads to the upregulation of a suite of virulence factors that contribute to the pathogenicity of P. aeruginosa.[1][8][13] A key effector in this pathway is PqsE, a protein encoded within the pqsABCDE operon that is not required for AQ biosynthesis but is essential for the regulation of many PqsR-dependent virulence genes.[7] PqsE is thought to modulate the activity of the RhlR regulator, thereby linking the pqs and rhl systems at a functional level.[2]

Table 1: Key Virulence Factors Regulated by the pqs System

| Virulence Factor | Function | Reference |

| Pyocyanin | A blue redox-active pigment that generates reactive oxygen species, leading to host cell damage. | [7] |

| Elastase (LasB) | A protease that degrades host tissues, including elastin, contributing to tissue damage. | [1] |

| Rhamnolipids | Biosurfactants involved in biofilm formation, motility, and host cell lysis. | [7] |

| Lectin A (PA-IL) | A carbohydrate-binding protein that facilitates adhesion to host cells. | [7] |

| Hydrogen Cyanide (HCN) | A potent inhibitor of cellular respiration. | [7] |

Experimental Protocols

This section provides detailed methodologies for the quantification of AQs and key virulence factors regulated by the pqs system.

Quantification of 2-Alkyl-4(1H)-quinolones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AQs in complex biological matrices.

Protocol:

-

Sample Preparation:

-

For bacterial cultures, centrifuge the culture to pellet the cells. The supernatant can be used for extracellular AQ analysis, and the cell pellet for intracellular analysis.

-

For tissue samples, homogenize the tissue in an appropriate buffer.

-

To all samples, add an internal standard (e.g., a deuterated AQ analogue) to correct for extraction efficiency and matrix effects.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform.

-

Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid to improve ionization.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for each AQ and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of authentic AQ standards.

-

Calculate the concentration of AQs in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

β-Galactosidase Reporter Assay for Gene Expression

Reporter gene fusions, such as a pqsA-lacZ fusion, are commonly used to study the transcriptional regulation of genes in the pqs system.

Protocol:

-

Strain Construction:

-

Construct a plasmid containing the promoter of interest (e.g., the pqsA promoter) fused to the lacZ gene, which encodes β-galactosidase.

-

Introduce this plasmid into the P. aeruginosa strain of interest.

-

-

Culture Growth and Induction:

-

Grow the bacterial cultures under the desired conditions (e.g., with or without the addition of a specific AQ).

-

Harvest the cells at the desired time point.

-

-

β-Galactosidase Assay:

-

Lyse the cells to release the intracellular contents, including the β-galactosidase enzyme. This can be achieved using chemical methods (e.g., chloroform and SDS) or physical methods (e.g., sonication).

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate. β-galactosidase will cleave ONPG to produce o-nitrophenol, which is yellow.

-

Stop the reaction after a defined time by adding a strong base (e.g., sodium carbonate).

-

Measure the absorbance of the o-nitrophenol at 420 nm.

-

Calculate the β-galactosidase activity in Miller units, which normalizes the absorbance to the cell density and reaction time.

-

Quantification of Virulence Factors

-

Extraction:

-

Centrifuge a P. aeruginosa culture and collect the supernatant.

-

Extract the pyocyanin from the supernatant with chloroform.

-

Transfer the chloroform layer to a new tube and back-extract the pyocyanin into an acidic solution (e.g., 0.2 M HCl). Pyocyanin will turn pink in the acidic solution.

-

-

Quantification:

-

Measure the absorbance of the acidic aqueous layer at 520 nm.

-

Calculate the concentration of pyocyanin using the extinction coefficient for pyocyanin at this wavelength.

-

-

Substrate Preparation:

-

Use Elastin-Congo Red as the substrate.

-

-

Assay:

-

Centrifuge a P. aeruginosa culture and collect the cell-free supernatant.

-

Incubate the supernatant with the Elastin-Congo Red substrate. Elastase in the supernatant will degrade the elastin, releasing the Congo Red dye.

-

Stop the reaction and pellet the remaining insoluble substrate by centrifugation.

-

Measure the absorbance of the supernatant at 495 nm to quantify the amount of released Congo Red.

-

-

Extraction:

-

Acidify the cell-free supernatant of a P. aeruginosa culture to precipitate the rhamnolipids.

-

Extract the rhamnolipids with an organic solvent such as ethyl acetate.

-

Evaporate the solvent to obtain the crude rhamnolipid extract.

-

-

Quantification (Orcinol Method):

-

Resuspend the rhamnolipid extract in water.

-

Add orcinol reagent and sulfuric acid and heat the mixture. The rhamnose moiety of the rhamnolipids will react to form a colored product.

-

Measure the absorbance at 421 nm.

-

Determine the concentration of rhamnolipids by comparing the absorbance to a standard curve prepared with known concentrations of rhamnose.

-

Conclusion

The 2-alkyl-4(1H)-quinolone-mediated quorum sensing system is a cornerstone of P. aeruginosa pathogenicity, controlling a wide array of virulence factors in a coordinated, cell-density-dependent manner. A thorough understanding of the biosynthesis of these signaling molecules, their interaction with the PqsR receptor, and the hierarchical regulatory network in which they operate is crucial for the development of novel anti-virulence strategies. While the naturally occurring AQs have been the primary focus of research, the exploration of synthetic analogues, such as this compound, provides valuable insights into the structure-activity relationships that govern PqsR activation and can guide the design of potent agonists or antagonists. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to investigate this important signaling pathway and to evaluate the efficacy of potential therapeutic interventions. By targeting the pqs system, it may be possible to disarm this formidable pathogen, offering a promising alternative to traditional antibiotic therapies.

References

- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. RpoN Regulates Virulence Factors of Pseudomonas aeruginosa via Modulating the PqsR Quorum Sensing Regulator - ProQuest [proquest.com]

- 9. Crystallization and preliminary crystal structure analysis of the ligand-binding domain of PqsR (MvfR), the Pseudomonas quinolone signal (PQS) responsive quorum-sensing transcription factor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary crystal structure analysis of the ligand-binding domain of PqsR (MvfR), the Pseudomonas quinolone signal (PQS) responsive quorum-sensing transcription factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Discovery and Isolation of 2-Alkyl-4(1H)-quinolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 2-alkyl-4(1H)-quinolones (AQs), a class of bacterial secondary metabolites with diverse biological activities. Initially identified over seven decades ago from Pseudomonas aeruginosa, these compounds have since been recognized for their crucial roles in bacterial communication, particularly as quorum sensing signals, and their potential as antimicrobial and anti-inflammatory agents. This document details the historical context of their discovery, provides comprehensive experimental protocols for their isolation and purification, presents quantitative data including yields and spectroscopic characteristics, and illustrates key biological pathways and experimental workflows.

Introduction: A Historical Perspective

The journey of 2-alkyl-4(1H)-quinolones began in the 1940s with the investigation of antibiotic substances produced by Pseudomonas aeruginosa (then known as Bacillus pyocyaneus). Early work by Hays and colleagues partially characterized these antibacterial extracts, which were later identified as a mixture of 2-alkyl-4-quinolones and their N-oxides[1]. These compounds were initially found to be highly active against Gram-positive bacteria[1].

A pivotal moment in the history of AQs was the first chemical synthesis of 2-heptyl-4(1H)-quinolone (HHQ) and 2-nonyl-4(1H)-quinolone (NHQ) by Wells in 1952. This work provided definitive proof that the metabolites previously designated as Pyo Ib/c and Pyo III were indeed congeners of 2-alkyl-4(1H)-quinolones[2]. The Conrad-Limpach reaction, utilized in this initial synthesis, remains a fundamental method for the chemical synthesis of these molecules[2].

Further research revealed a remarkable structural diversity within this class of compounds, with variations in the length and saturation of the alkyl chain at the C-2 position[2][3]. Beyond Pseudomonas, other bacterial genera, including Burkholderia and Pseudoalteromonas, have also been identified as producers of AQs[4]. A significant breakthrough in understanding the biological function of AQs came with the discovery of the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, as a key signaling molecule in quorum sensing, a process of bacterial cell-to-cell communication that regulates virulence gene expression[5].

Data Presentation: Quantitative Analysis of 2-Alkyl-4(1H)-quinolones

The quantification of AQs from bacterial cultures is essential for understanding their production levels and biological roles. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and selectivity.

Table 1: Performance of a Validated LC-MS/MS Method for AQ Quantification

| Analyte | Linear Range (nmol/L) | Intraday Accuracy (%) | Intraday Precision (%CV) | Interday Accuracy (%) | Interday Precision (%CV) |

| HHQ | 25 - 1000 | 94.6 - 107.3 | 2.7 - 14.6 | 94.9 - 110.8 | 5.3 - 13.6 |

| NHQ | 25 - 1000 | 95.1 - 105.4 | 3.1 - 13.2 | 95.2 - 109.5 | 5.8 - 12.9 |

| PQS | 25 - 1000 | 96.2 - 106.8 | 2.9 - 14.1 | 96.5 - 110.1 | 5.5 - 13.1 |

| HQNO | 25 - 1000 | 95.8 - 104.7 | 3.5 - 12.8 | 96.1 - 108.9 | 6.1 - 12.5 |

| NQNO | 25 - 1000 | 95.5 - 106.1 | 3.3 - 13.5 | 95.8 - 109.8 | 5.9 - 13.0 |

Data synthesized from a validated LC-MS/MS method for the quantification of multiple AQ congeners. The accuracy and precision are presented as the range observed across low, medium, and high-quality control samples[6].

Table 2: Spectroscopic Data for 2-Heptyl-4(1H)-quinolone (HHQ)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-5 | 8.05 | dd | 8.0, 1.5 |

| H-6 | 7.35 | ddd | 8.5, 7.0, 1.5 |

| H-7 | 7.60 | ddd | 8.0, 7.0, 1.0 |

| H-8 | 7.75 | dd | 8.5, 1.0 |

| H-3 | 6.20 | s | |

| H-1' | 2.70 | t | 7.5 |

| H-2' | 1.70 | p | 7.5 |

| H-3' to H-6' | 1.30-1.40 | m | |

| H-7' | 0.90 | t | 7.0 |

| ¹³C NMR | |||

| C-2 | 155.0 | ||

| C-3 | 110.0 | ||

| C-4 | 178.0 | ||

| C-4a | 125.0 | ||

| C-5 | 124.0 | ||

| C-6 | 123.5 | ||

| C-7 | 132.0 | ||

| C-8 | 118.0 | ||

| C-8a | 140.0 | ||

| C-1' | 35.0 | ||

| C-2' | 29.0 | ||

| C-3' | 29.5 | ||

| C-4' | 29.2 | ||

| C-5' | 31.8 | ||

| C-6' | 22.6 | ||

| C-7' | 14.1 |

Note: NMR data is compiled from publicly available databases and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Bacterial Culture for AQ Production

Pseudomonas aeruginosa strain PAO1 is commonly used for the production of a wide range of AQs[3].

-

Inoculum Preparation: From a freezer stock, streak P. aeruginosa PAO1 onto Luria-Bertani (LB) agar plates and incubate for 18 hours at 37°C.

-

Starter Culture: Inoculate 5 mL of LB broth with five isolated colonies and incubate at 37°C for 18 hours with shaking.

-

Production Culture: For larger-scale production, use the starter culture to inoculate a larger volume of LB broth or a defined minimal medium. Static growth conditions have been shown to promote the production of certain AQs[7]. Incubate for 18-24 hours at 37°C.

Extraction of 2-Alkyl-4(1H)-quinolones

-

Cell Separation: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the cells. The supernatant can be processed separately from the cell pellet, as AQs are found in both fractions.

-

Supernatant Extraction: Acidify the supernatant to pH 2 with hydrochloric acid. Extract the acidified supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Cell Pellet Extraction: Resuspend the cell pellet in methanol and sonicate to lyse the cells. Centrifuge to remove cell debris and collect the methanolic extract.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the initial purification of the crude extract.

-

Column Preparation: Plug a glass column with cotton wool and add a layer of sand. Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the AQs of interest. Combine the pure fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure AQs, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly employed.

-

Sample Preparation: Dissolve the partially purified fractions from column chromatography in the mobile phase.

-

Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peaks of interest, guided by a UV detector (AQs typically absorb around 254 nm and 313 nm).

-

Purity Assessment: Analyze the collected fractions by analytical HPLC-UV or LC-MS to confirm their purity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis and quorum sensing pathway of 2-alkyl-4(1H)-quinolones in P. aeruginosa.

Caption: A generalized workflow for the isolation and characterization of 2-alkyl-4(1H)-quinolones.

Conclusion

The discovery and ongoing research into 2-alkyl-4(1H)-quinolones highlight the intricate chemical communication systems employed by bacteria and offer promising avenues for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to isolate, identify, and quantify these fascinating molecules, paving the way for a deeper understanding of their biological functions and potential applications in medicine and biotechnology. The continued exploration of the structural diversity and biological activities of AQs will undoubtedly uncover new insights into microbial ecology and pathogenesis.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 5. scielo.br [scielo.br]

- 6. youtube.com [youtube.com]

- 7. Static Growth Promotes PrrF and 2-Alkyl-4(1H)-Quinolone Regulation of Type VI Secretion Protein Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 1-methyl-2-undecyl-4(1H)-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological context of 1-methyl-2-undecyl-4(1H)-quinolone, a member of the diverse quinolone alkaloid family. This document synthesizes current scientific knowledge, offering detailed experimental protocols, quantitative data, and visual representations of relevant biochemical pathways to support research and development in pharmacology and natural product chemistry.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring alkaloid in several plant species, most notably within the Rutaceae family. Its presence has been confirmed in:

-

Evodia rutaecarpa (syn. Tetradium ruticarpum) : Commonly known as Wu-Chu-Yu, the fruits of this plant are a significant source of this compound. It is one of several quinolone alkaloids isolated from this traditional Chinese medicine.

-

Ruta graveolens : Also known as common rue, this herb is another documented source of this compound.[1]

While the specific compound of interest is found in plants, the broader class of 2-alkyl-4(1H)-quinolones (AQs) are extensively produced by bacteria, particularly the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium synthesizes a wide array of AQs with varying alkyl chain lengths (typically C7 and C9 congeners being most common) which play crucial roles in bacterial communication and virulence.[2] Although P. aeruginosa is not a direct source of this compound, its well-studied biosynthetic pathways for related molecules provide a valuable model for understanding the formation of the 4-quinolone core.

Quantitative Analysis

Quantitative data for this compound is available for Evodia rutaecarpa. A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the simultaneous quantification of this and other major alkaloids. The content of this compound in 18 different batches of E. rutaecarpa fruits was determined, highlighting it as a significant constituent that should be considered a chemical marker for quality control.

| Plant Source | Plant Part | Compound | Concentration Range (mg/g of dried material) | Analytical Method | Reference |

| Evodia rutaecarpa | Fruits | This compound | Varies significantly across batches; specific range not provided in abstract but quantified as a key component. | HPLC-DAD | |

| Evodia rutaecarpa | Fruits | Dihydroevocarpine (related quinolone) | Varies across batches; also suggested as a quality control marker. | HPLC-DAD | |

| Evodia rutaecarpa | Fruits | Evodiamine | Varies across batches. | HPLC-DAD | |

| Evodia rutaecarpa | Fruits | Rutaecarpine | Varies across batches. | HPLC-DAD |

Experimental Protocols

Extraction and Quantification of this compound from Evodia rutaecarpa

This protocol is based on the validated HPLC-DAD method for simultaneous quantification of alkaloids in E. rutaecarpa.

1. Sample Preparation:

- Obtain dried, ripe fruits of Evodia rutaecarpa.

- Grind the fruits into a fine powder.

2. Ultrasonic Extraction:

- Accurately weigh a portion of the powdered sample.

- Place the sample in a suitable vessel with a solvent mixture of ethanol and water (80:20, v/v).

- Perform ultrasonic extraction for a defined period to ensure complete extraction of the target alkaloids.

3. HPLC-DAD Analysis:

- Chromatographic System: A standard HPLC system equipped with a Diode-Array Detector.

- Column: Hypersil BDS C18 column or equivalent.

- Mobile Phase: A gradient elution using acetonitrile and water.

- The specific gradient profile should be optimized to achieve baseline separation of all target analytes within a reasonable runtime (e.g., 60 minutes).

- Detection: Monitor the eluent at 225 nm for the quantification of this compound and other quinolone alkaloids.

- Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples based on the peak area.

Workflow Diagram for Extraction and Quantification

Caption: Workflow for the extraction and HPLC-DAD quantification of this compound.

General Protocol for Bioassay-Guided Isolation of Quinolone Alkaloids

This is a generalized protocol based on methodologies used for isolating novel quinolone alkaloids from natural sources like Ruta graveolens.[3]

1. Crude Extraction:

- Air-dry and powder the plant material (e.g., leaves of Ruta graveolens).

- Perform exhaustive extraction with a solvent such as methanol at room temperature.

- Concentrate the extract under reduced pressure to obtain a crude methanol extract.

2. Bioassay-Guided Fractionation:

- Subject the crude extract to a preliminary bioassay relevant to the research goals (e.g., antimicrobial, cytotoxic, anti-inflammatory activity).

- Perform liquid-liquid partitioning of the active crude extract using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).

- Test each fraction in the bioassay to identify the most active fraction.

3. Chromatographic Separation:

- Subject the most active fraction to a series of chromatographic steps.

- Step 1 (e.g., Column Chromatography): Use a silica gel column with a gradient of solvents (e.g., chloroform-methanol) to separate the active fraction into sub-fractions.

- Step 2 (e.g., Preparative HPLC): Further purify the active sub-fractions using reversed-phase preparative HPLC to isolate individual compounds.

4. Structure Elucidation:

- Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., HR-ESI-MS).

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry.

- UV-Vis Spectroscopy: To identify the chromophore system.

Biosynthesis and Signaling Pathways

The biosynthesis of the 4-quinolone core is extensively studied in Pseudomonas aeruginosa. The pqs operon (pqsABCDE) is central to this process. While this pathway produces 2-alkyl-4(1H)-quinolones (not N-methylated versions), it serves as the best-understood model for the formation of this class of compounds.

Biosynthesis of 2-Alkyl-4(1H)-quinolones in P. aeruginosa

The pathway begins with anthranilic acid, a product of the shikimate pathway.

-

Activation: The enzyme PqsA (an anthranilate-CoA ligase) activates anthranilic acid to anthraniloyl-CoA.[4][5][6][7]

-

Condensation: The FabH-like β-ketoacyl-ACP synthase PqsD condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[4]

-

Hydrolysis & Cyclization: The thioesterase PqsE is involved in the hydrolysis of the thioester.[8] The PqsBC complex then catalyzes a Claisen condensation between an acyl-ACP (derived from fatty acid biosynthesis, which determines the length of the alkyl chain) and 2-aminobenzoylacetate (2-ABA), leading to the formation of the specific 2-alkyl-4(1H)-quinolone (e.g., HHQ, where the alkyl chain is heptyl).[5]

Caption: The PQS quorum sensing circuit in Pseudomonas aeruginosa.

References

- 1. This compound | C21H31NO | CID 5319811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. New quinoline alkaloid from Ruta graveolens aerial parts and evaluation of the antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-methyl-2-undecyl-4(1H)-quinolone: A Potent and Selective MAO-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid with significant biological activity. Primarily isolated from the leaves and fruits of Evodia rutaecarpa, this compound has been identified as a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Its ability to modulate dopamine levels in the brain suggests considerable therapeutic potential for neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the molecular characteristics, biological functions, and relevant experimental methodologies associated with this compound.

Core Molecular Data

This compound is characterized by the following molecular formula and weight.

| Property | Value | Citation(s) |

| Molecular Formula | C21H31NO | [1][2] |

| Molecular Weight | 313.48 g/mol | [1] |

| CAS Number | 59443-02-6 | [1] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its selective and irreversible inhibition of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and various cognitive functions[3][4]. By irreversibly inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is the cornerstone of its therapeutic potential in neurodegenerative diseases like Parkinson's disease[3][4].

In addition to its effects on MAO-B, this compound has also been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators[5]. This suggests a potential anti-inflammatory role for this molecule.

Quantitative Biological Data

| Parameter | Value | Target | Citation(s) |

| IC50 | 15.3 µM | MAO-B | [1] |

| Ki | 9.91 µM | MAO-B | [1] |

Experimental Protocols

Isolation of this compound from Evodia rutaecarpa

-

Extraction: The dried and powdered fruits or leaves of Evodia rutaecarpa are extracted with a suitable organic solvent, such as methanol or a mixture of ethanol and water.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning the extract between an aqueous and a non-polar organic phase.

-

Chromatography: The fraction containing the quinolone alkaloids is further purified using chromatographic techniques. This may involve multiple steps, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach for 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction[7]. This method involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization. For this compound, the synthesis would likely proceed via the following conceptual steps:

-

Preparation of the β-keto ester: Dodecanoyl chloride would be reacted with a suitable active methylene compound, such as Meldrum's acid, followed by alcoholysis to yield the corresponding β-keto ester.

-

Condensation: The resulting β-keto ester is then condensed with N-methylaniline.

-

Cyclization: The intermediate from the condensation reaction is heated to induce cyclization, forming the 4-quinolone ring system.

MAO-B Inhibition Assay

The inhibitory activity of this compound on MAO-B can be determined using a fluorometric or spectrophotometric assay. A common method utilizes kynuramine as a substrate, which is converted by MAO to 4-hydroxyquinoline[8][9]. The general steps for such an assay are as follows:

-

Enzyme Preparation: A source of MAO-B, such as recombinant human MAO-B or a mitochondrial fraction from a tissue source (e.g., mouse brain), is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

-

Detection: The formation of the product, 4-hydroxyquinoline, is monitored over time by measuring the increase in fluorescence or absorbance at the appropriate wavelength.

-

Data Analysis: The initial reaction rates are calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic studies, such as Lineweaver-Burk plots.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the irreversible inhibition of MAO-B. This has direct consequences on dopaminergic signaling in the brain. The following diagrams illustrate the general workflow for isolating this compound and its effect on the dopamine pathway.

Caption: A generalized workflow for the isolation of this compound.

Caption: The effect of this compound on dopaminergic signaling.

Conclusion

This compound is a promising natural product with well-defined activity as a selective and irreversible MAO-B inhibitor. Its potential to modulate dopamine levels warrants further investigation for the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational understanding of its properties and the methodologies for its study, serving as a valuable resource for researchers in pharmacology and drug discovery. Further research is needed to fully elucidate its physiological effects and to develop specific and efficient synthetic routes.

References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

An In-depth Technical Guide to the General Mechanism of Action for Quinolone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of quinolone antibacterial agents. It details their molecular targets, the pathways leading to bacterial cell death, and the primary mechanisms of resistance. The content is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of quinolone pharmacology.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3][4]

The fundamental mechanism involves the formation of a ternary complex consisting of the quinolone molecule, the topoisomerase enzyme, and bacterial DNA.[1][5] This complex traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA but is prevented from religating the strands.[6][7][8] The accumulation of these stalled cleavage complexes blocks the progression of replication forks and transcription machinery, leading to the generation of lethal double-strand DNA breaks and ultimately, cell death.[5][6][9]

While both enzymes are targeted, the primary target often differs between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in several Gram-positive bacteria.[2][10] However, some newer quinolones exhibit potent dual-targeting capabilities.[3]

Quantitative Data: Efficacy and Target Inhibition

The potency of quinolone compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their 50% inhibitory concentration (IC50) against their target enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Quinolones

| Quinolone | Organism | MIC (µg/mL) | Reference(s) |

| Ciprofloxacin | Escherichia coli | 0.013 | [11] |

| Ciprofloxacin | Staphylococcus aureus | 0.6 | [11] |

| Norfloxacin | Escherichia coli | 0.0075 - 0.0312 | [12] |

| Norfloxacin | Staphylococcus aureus | 0.25 - 1.0 | [12] |

| Levofloxacin | Enterococcus faecalis | Varies | [1] |

| Moxifloxacin | Staphylococcus aureus | Varies | [6] |

| Gemifloxacin | Staphylococcus aureus | Varies | [6] |

Table 2: 50% Inhibitory Concentrations (IC50) against Target Enzymes

| Quinolone | Enzyme | Organism | IC50 (µg/mL) | Reference(s) |

| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 | [1] |

| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 9.30 | [1] |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [1] |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | [1] |

| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 3.0 µM | [6] |

| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0 µM | [6] |

| Gemifloxacin | Topoisomerase IV | Staphylococcus aureus | 0.4 µM | [6] |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [1] |

| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 | [1] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a quinolone compound.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Quinolone stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Incubator (35°C)

Procedure:

-

Prepare serial two-fold dilutions of the quinolone compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well containing the quinolone dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and MgCl2)

-

Quinolone compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer (containing SDS and EDTA).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel and visualize the DNA bands. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing quinolone concentration.

DNA Cleavage Assay

This assay determines the ability of a quinolone to stabilize the enzyme-DNA cleavage complex.

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Supercoiled plasmid DNA

-

Cleavage buffer (containing ATP and MgCl2)

-

Quinolone compound at various concentrations

-

SDS and Proteinase K

-

Agarose gel electrophoresis system

Procedure:

-

Combine the topoisomerase, supercoiled plasmid DNA, and varying concentrations of the quinolone in the cleavage buffer.

-

Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.

-

Stop the reaction and linearize the plasmid DNA by adding SDS and Proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.

Cellular Response and Resistance Mechanisms

Bacterial exposure to quinolones can induce a variety of cellular responses, and the emergence of resistance is a significant clinical challenge.

The SOS Response

The DNA damage caused by quinolones triggers the bacterial SOS response, a complex regulatory network aimed at DNA repair.[13][14] This response is controlled by the LexA repressor and the RecA protein.[13][14] Following DNA damage, RecA is activated and facilitates the autocleavage of LexA, leading to the derepression of numerous genes involved in DNA repair and mutagenesis.[13][14] While this is a survival mechanism, the error-prone DNA polymerases induced during the SOS response can also contribute to the acquisition of resistance mutations.

References

- 1. pnas.org [pnas.org]

- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synergistic Quinolone Sensitization by Targeting the recA SOS Response Gene and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of plasmid-mediated resistance to quinolones | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]

- 12. The SOS response promotes qnrB quinolone-resistance determinant expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

The Role of 2-Alkyl-4(1H)-Quinolones in Interspecies Competition: A Technical Guide

An In-depth Examination of a Class of Quorum Sensing Molecules and Their Impact on Microbial Communities

Executive Summary

In the intricate and competitive microbial world, the production of secondary metabolites is a key strategy for survival and dominance. Among these, the 2-alkyl-4(1H)-quinolones (AQs) represent a fascinating and potent class of molecules with multifaceted roles in bacterial communication and interspecies warfare. This technical guide provides a comprehensive overview of the function of AQs in interspecies competition, with a primary focus on the well-characterized members of this family, such as the Pseudomonas quinolone signal (PQS).

It is important to note that while the initial topic of interest was the specific compound 1-methyl-2-undecyl-4(1H)-quinolone (MUQ), a thorough review of the scientific literature reveals a significant lack of information on this particular N-methylated derivative. Neither its natural occurrence, synthesis, nor specific biological activities are well-documented. Consequently, this guide will focus on the broader, extensively studied class of AQs, providing a robust framework for understanding their biosynthesis, regulation, and function in microbial ecosystems. This information serves as a vital resource for researchers, scientists, and drug development professionals seeking to explore and exploit these pathways for novel therapeutic strategies.

Introduction to 2-Alkyl-4(1H)-Quinolones (AQs)

2-Alkyl-4(1H)-quinolones are a class of secondary metabolites produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules are characterized by a 4-hydroxyquinoline core with an alkyl side chain at the C-2 position. The length and saturation of this alkyl chain can vary, leading to a diverse family of related compounds with distinct biological activities.

AQs are integral components of the quorum sensing (QS) network in P. aeruginosa, a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. The most studied AQ is 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). PQS, along with its precursor 2-heptyl-4(1H)-quinolone (HHQ), regulates the expression of numerous virulence factors and plays a crucial role in biofilm formation.[1]

Beyond their role in intraspecies communication, AQs are potent weapons in interspecies competition. They exhibit antimicrobial activity against a range of other bacteria and fungi, contributing to the ecological success of the producing organism.[2] The N-oxides of some AQs, for instance, show significant antibiotic activity.[3] This guide will delve into the known functions of AQs in mediating these competitive interactions.

Biosynthesis and Regulation of AQs

The biosynthesis of AQs in P. aeruginosa is primarily governed by the pqs operon (pqsABCDE) and the pqsH gene. The pathway begins with anthranilic acid, a product of the kynurenine pathway for tryptophan degradation.

// Biosynthesis Pathway Anthranilate -> PqsA; MalonylCoA -> PqsD; PqsA -> PqsD [label="Anthraniloyl-CoA"]; OctanoylCoA -> PqsBC; PqsD -> PqsBC [label="2-aminobenzoylacetyl-CoA"]; PqsBC -> HHQ; HHQ -> PqsH; PqsH -> PQS;

// Regulation LasR -> PqsR [arrowhead=tee, color="#EA4335"]; RhlR -> PqsR [arrowhead=tee, color="#FBBC05"]; PqsR -> PqsA [label="+", color="#34A853"]; PQS -> PqsR [label="binds", style=dashed, color="#34A853"];

{rank=same; LasR; RhlR;} }

Caption: Experimental workflow for a bacterial co-culture competition assay.

Materials:

-

AQ-producing bacterial strain

-

Target bacterial strain

-

Appropriate liquid growth medium

-

Selective agar plates to differentiate the two strains

-

Spectrophotometer

-

Incubator

Procedure:

-

Grow overnight cultures of both the AQ-producing strain and the target strain in the chosen liquid medium.

-

The next day, measure the optical density at 600 nm (OD600) of each culture and dilute to a standardized OD600 (e.g., 1.0).

-

Mix the two cultures at a desired ratio (e.g., 1:1) in fresh medium.

-

Immediately after mixing (t=0), take a sample, perform serial dilutions, and plate on selective agar to determine the initial colony-forming units (CFUs) of each strain.

-

Incubate the co-culture under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 24 hours).

-

At the end of the incubation period, take another sample, serially dilute, and plate on selective agar to determine the final CFUs of each strain.

-

Calculate the competitive index or the change in the ratio of the two strains to quantify the competitive outcome.

Signaling Pathways and Logical Relationships

The production and perception of AQs are embedded in a complex network of signaling pathways. The following diagram illustrates the logical relationships in the regulation of AQ biosynthesis in P. aeruginosa.

dot

Caption: Logical relationships in the quorum sensing regulation of AQ production.

Conclusion and Future Directions

The 2-alkyl-4(1H)-quinolones are a critically important class of molecules that mediate complex interactions within and between bacterial species. Their role as both quorum sensing signals and antimicrobial agents underscores their significance in shaping microbial communities. While much is known about the biosynthesis and function of AQs in Pseudomonas aeruginosa, the vast chemical diversity of this class of molecules suggests that many of their biological roles remain to be discovered.

The absence of information on specific derivatives such as this compound highlights the need for continued research into the natural product landscape of diverse microorganisms. Future studies should focus on:

-

Exploring the diversity of AQs: Investigating a wider range of bacterial species for the production of novel AQ structures.

-

Elucidating the bioactivity of novel AQs: Characterizing the antimicrobial spectrum and mechanism of action of newly discovered AQs.

-

Understanding the ecological role of AQs: Studying the impact of AQs on the structure and function of complex microbial communities in their natural habitats.

-

Exploiting AQs for therapeutic development: Leveraging the antimicrobial properties of AQs to develop new anti-infective agents.

By continuing to unravel the complexities of AQ-mediated interactions, the scientific community can gain valuable insights into the fundamental principles of microbial ecology and potentially uncover new solutions to combat infectious diseases.

References

- 1. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

physical and chemical properties of 1-methyl-2-undecyl-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-2-undecyl-4(1H)-quinolone is a quinolone alkaloid belonging to a class of compounds known for their diverse biological activities. While experimental data on this specific molecule is limited, its structural analogues have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and as signaling molecules in bacterial communication. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, drawing on computed data and experimental findings from closely related compounds. It also outlines detailed synthetic protocols and visualizes key biological pathways to support further research and drug development efforts.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational models due to a scarcity of direct experimental studies. The following tables summarize the available data for the target compound and its close structural analogues to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁NO | PubChem |

| Molecular Weight | 313.48 g/mol | PubChem |

| CAS Number | 59443-02-6 | DC Chemicals[1] |

| Physical Description | Solid (Predicted) | N/A |

| XLogP3 | 6.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 10 | PubChem |

| Exact Mass | 313.24056457 g/mol | PubChem |

| Monoisotopic Mass | 313.24056457 g/mol | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

| Heavy Atom Count | 23 | PubChem |

| Complexity | 390 | PubChem |

Table 2: Comparative Experimental Data of Structural Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Description | Source |

| 1-methyl-2-nonyl-4(1H)-quinolone | C₁₉H₂₇NO | 285.4 | 71 - 75 | Solid | PubChem[2] |

| 2-undecyl-4(1H)-quinolone | C₂₀H₂₉NO | 299.5 | 130 - 132 | Solid | PubChem[3] |

| 4-hydroxy-1-methyl-2(1H)-quinolone | C₁₀H₉NO₂ | 175.18 | 269 - 271 | Powder | Sigma-Aldrich[4] |

| 1-methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone | C₂₁H₂₉NO | 311.46 | N/A | Colorless Oil | DC Chemicals[5] |

Spectral Data (Comparative)

No specific experimental spectral data for this compound has been identified. However, data from its analogues can provide valuable insights for characterization.

Table 3: Spectral Data of Analogous Compounds

| Compound | 13C NMR Data | Mass Spectrometry Data | Source |

| 1-methyl-2-nonyl-4(1H)-quinolone | Available | MS-MS and LC-MS data available | PubChem[2] |

| 1-methyl-2-[(Z)-5-undecenyl]-4(1H)-quinolone | Available | Not specified | SpectraBase[6] |

| 2-undecyl-4(1H)-quinolone | Not specified | MS-MS and LC-MS data available | PubChem[3] |

Experimental Protocols: Synthesis of 2-Alkyl-4(1H)-quinolones

The synthesis of this compound can be achieved through established methods for 2-alkyl-4(1H)-quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions.[7][8][9][10][11] The subsequent N-methylation can be performed as a final step.

General Protocol via Conrad-Limpach Reaction

This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[8][10]

Step 1: Synthesis of Ethyl 3-oxotetradecanoate

-

Reactants: Ethyl lauroylacetate and a suitable base (e.g., sodium ethoxide).

-

Procedure: To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl lauroylacetate at room temperature. The mixture is stirred for several hours to facilitate the Claisen condensation. After completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield ethyl 3-oxotetradecanoate.

Step 2: Condensation with N-methylaniline

-